(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
BenchChem offers high-quality (E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-11-6-8-13-15(10-11)25-19(17(13)18(21)24)22-16(23)9-7-12-4-2-3-5-14(12)20/h2-5,7,9,11H,6,8,10H2,1H3,(H2,21,24)(H,22,23)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGNMRGVZCTCDL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound with potential biological activities that have been explored in various research studies. This article reviews its biological activity, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of benzo[b]thiophene derivatives characterized by their complex molecular structure, which includes:
- Acrylamide moiety : Contributes to the compound's reactivity and biological activity.
- Chlorophenyl group : Impacts the compound's interaction with biological targets.
Molecular Formula
- C : 18
- H : 22
- Cl : 1
- N : 5
- O : 1
Antiproliferative Activity
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of critical cellular pathways associated with cancer cell proliferation.
Key Findings:
- Inhibition of Phospholipase C : The compound has been shown to inhibit phospholipase C, an enzyme involved in cellular signaling pathways that promote cell growth and survival. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis .
- Structure-Activity Relationships (SAR) : Modifications in the chemical structure of related compounds have been studied to determine their effects on biological activity. For instance, alterations in the carboxamide and aryl groups significantly affected the antiproliferative potency, suggesting that specific functional groups are crucial for enhancing activity .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of (E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide against breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of this compound's action. It was found to induce apoptosis through caspase activation and modulate key signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in cancer .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Significant reduction in cell viability | |
| Enzyme Inhibition | Inhibition of phospholipase C | |
| Apoptosis Induction | Activation of caspases |
Table 2: Structure-Activity Relationships
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Construct the tetrahydrobenzo[b]thiophene scaffold via cyclocondensation of cyclohexanone derivatives with sulfur and cyanoacetamide under basic conditions (e.g., triethylamine in DMF) .
Acrylamido Introduction : React the amino group on the thiophene core with 2-chlorocinnamic acid derivatives (e.g., via acryloyl chloride) under anhydrous conditions (dry CH₂Cl₂, N₂ atmosphere) to form the (E)-configured acrylamido group .
Purification : Use reverse-phase HPLC (MeCN:H₂O gradients) or recrystallization (methanol) to isolate high-purity products .
- Key Parameters : Optimize reaction time (e.g., reflux for 6–12 hours), stoichiometry (1.2 equivalents of anhydrides), and protect sensitive functional groups (e.g., tert-butyl) to prevent side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign protons and carbons in the tetrahydrobenzo[b]thiophene core (e.g., δ 2.6–2.8 ppm for methylene groups) and acrylamido substituents (δ 6.5–7.3 ppm for aromatic protons) .
- IR Spectroscopy : Confirm amide (C=O stretch at ~1650 cm⁻¹) and acrylamido (C=C stretch at ~1600 cm⁻¹) functionalities .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) and purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzothiophene core) influence antibacterial activity?
- Methodological Answer :
- SAR Studies : Compare derivatives with varying substituents (e.g., 6-methyl vs. 6-phenyl):
- 6-Methyl : Enhances lipophilicity, improving membrane penetration (observed in Gram-positive bacterial assays) .
- 2-Chlorophenyl Acrylamido : Critical for hydrogen bonding with bacterial target proteins (e.g., dihydrofolate reductase) .
- Data Analysis : Use MIC (Minimum Inhibitory Concentration) assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What computational approaches predict metabolic stability and aldehyde oxidase (AO) susceptibility?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s QikProp to calculate logP (lipophilicity) and topological polar surface area (TPSA) to assess permeability and metabolic liability .
- AO Metabolism Prediction : Apply docking simulations to evaluate interactions with AO’s active site (e.g., π-π stacking with FAD cofactor). Derivatives with electron-deficient aromatic rings (e.g., 2-chlorophenyl) show reduced AO-mediated oxidation .
- Experimental Validation : Perform hepatic microsome assays (human/rat) to confirm computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
